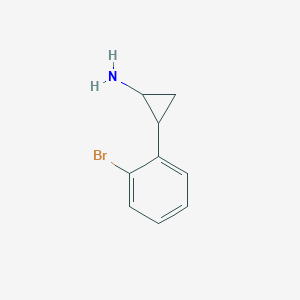

2-(2-Bromophenyl)cyclopropan-1-amine

Description

2-(2-Bromophenyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative with a bromine substituent at the ortho position of the phenyl ring. While its exact hydrochloride form, 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, is documented in the literature, the free base structure is inferred from related compounds. Key characteristics include:

- Molecular formula: C₉H₁₀BrN (free base) / C₉H₁₁BrClN (hydrochloride) .

- Molecular weight: 212.09 g/mol (free base) / 248.55 g/mol (hydrochloride) .

- Physical state: The hydrochloride form is a white to apple-green crystalline powder, stored at 2–8°C for stability .

The compound’s cyclopropane ring and brominated aromatic system contribute to unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHNTDLMRMXDEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted cyclopropan-1-amines.

Scientific Research Applications

2-(2-Bromophenyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride

- Molecular formula : C₉H₁₁ClFN .

- Molecular weight : 203.64 g/mol .

- Purity : 95% .

- Key difference: Fluorine at the ortho position instead of bromine.

2-(3-Bromophenyl)cyclopropan-1-amine

- Molecular formula : C₉H₁₀BrN .

- Molecular weight : 212.09 g/mol .

- Key difference: Bromine at the meta position.

1-(3-Bromophenyl)cyclopropanamine

- Molecular formula : C₉H₁₀BrN .

- Molecular weight : 212.1 g/mol .

- Key difference : Cyclopropane amine substituent attached directly to the meta-brominated phenyl ring. Structural isomerism may influence metabolic stability.

1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride

- Molecular formula : C₁₀H₁₂BrN (free base) / C₁₀H₁₃BrClN (hydrochloride) .

- Molecular weight : 232.12 g/mol (free base) / 268.58 g/mol (hydrochloride) .

- Key difference : A benzyl group bridges the cyclopropane and bromophenyl moieties, increasing molecular flexibility and steric bulk.

Physicochemical Properties

Biological Activity

2-(2-Bromophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₉H₁₀BrN and a molecular weight of 212.09 g/mol. This compound features a cyclopropane ring, an amine group, and a bromophenyl moiety, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications, particularly in the fields of neurology and infectious diseases.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in neurological disorders. The bromophenyl group is believed to facilitate binding to these targets, enhancing the compound's therapeutic potential. Specific pathways and mechanisms are still under investigation, but preliminary studies suggest that it may modulate enzyme activity or receptor binding relevant to neurological conditions.

Antibacterial Activity

A notable area of research is the antibacterial activity of compounds structurally related to this compound. For instance, studies have shown that similar compounds can exhibit broad-spectrum antibacterial effects against various strains, including multidrug-resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest that derivatives or analogs of this compound may also possess significant antibacterial properties .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-(2-Chlorophenyl)cyclopropan-1-amine | Contains chlorine instead of bromine; differing reactivity. |

| 1-(2-Fluorophenyl)cyclopropan-1-amine | Features fluorine; may exhibit different biological properties. |

| 1-(Phenyl)cyclopropan-1-amine | Lacks halogen substitution; simpler structure with different properties. |

The unique combination of functional groups in this compound grants it distinct chemical reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure–activity relationships (SARs) of compounds related to this compound. For example, investigations into quinoline-derived compounds have demonstrated that introducing specific functional groups significantly influences their antibacterial potency and spectrum. These findings highlight the importance of structural modifications in enhancing biological activity .

In one study on antibacterial agents derived from amines, compounds demonstrated strong inhibitory effects against a range of bacterial strains while maintaining low cytotoxicity. Such results suggest that structural features analogous to those in this compound could similarly enhance efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.